molecular formula C8H12N2OS B584024 (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one CAS No. 1160173-32-9

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one

Cat. No.: B584024
CAS No.: 1160173-32-9
M. Wt: 184.257
InChI Key: YPHBQXGSQAIZNC-ACZMJKKPSA-N
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Description

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2aS,3R,4aR,6R,7aS,7bS)-6-Chlorohexahydro-2H-1,7-dioxacyclopenta[cd]indene-2a,3(3H)-diol
  • (2aS,3R,4S,4aR,6S,7aS,7bS)-3-Chlorohexahydro-2H-1,7-dioxacyclopenta[cd]indene-2a,4,6(3H)-triol

Uniqueness

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in its structure. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(4R,7S,11S)-6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHBQXGSQAIZNC-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(CS2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655228
Record name (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160173-32-9
Record name (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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